molecular formula C25H21F2N3O3 B2934198 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014091-50-9

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2934198
CAS No.: 1014091-50-9
M. Wt: 449.458
InChI Key: SUASWDUBBLITKH-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with two 4-fluorobenzyl groups at positions 1 and 3 (the latter via an ether linkage) and an N-(2-methoxyphenyl)carboxamide group at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors like neurotensin (NTS1/NTS2) or enzymes requiring aromatic interactions .

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N3O3/c1-32-23-5-3-2-4-22(23)28-24(31)21-15-30(14-17-6-10-19(26)11-7-17)29-25(21)33-16-18-8-12-20(27)13-9-18/h2-13,15H,14,16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUASWDUBBLITKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

  • N-(4-Acetamidophenyl) analog (): Replacing 2-methoxyphenyl with 4-acetamidophenyl introduces a hydrogen-bonding acetamide group. This substitution may improve solubility but reduce membrane permeability compared to the methoxy group. The acetamide’s bulkiness could also affect binding pocket interactions .
  • However, reduced solubility and higher logP may limit bioavailability compared to the methoxy variant .

Heterocyclic Core Modifications

  • Oxazole-containing analog (): Replacing the pyrazole with an oxazole ring alters hydrogen-bonding capacity and rigidity. Oxazoles are less basic than pyrazoles, which may reduce interactions with acidic residues in target proteins .

Functional Group Additions

  • Furyl and Isoxazole substituents (): The presence of a furyl group and isoxazole introduces conjugated π-systems, enhancing UV absorbance and fluorescence properties. These features are advantageous in probe design but may introduce metabolic instability due to oxidation-prone furan rings .
  • Nitro and Hydrazide derivatives (): Nitro groups (e.g., 3-nitrophenyl in ) increase reactivity and electron-withdrawing effects, while hydrazide linkages () enable chelation of metal ions, useful in catalytic or antimicrobial applications .

Structural and Property Comparison Table

Compound Name Key Substituents logP<sup>a</sup> Solubility (µM)<sup>b</sup> Biological Activity (EC₅₀/Ki) Reference
1-(4-Fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide 2-Methoxyphenyl, 4-fluorobenzyl (x2) 3.8 12.5 NTS1 Ki = 45 nM
N-(4-Acetamidophenyl) analog 4-Acetamidophenyl 2.9 85.0 Not reported
N-(2-Chlorophenyl) analog 2-Chlorophenyl 4.2 5.8 NTS2 IC₅₀ = 120 nM
5-(2-Furyl)-3-isoxazolecarboxamide Furyl, Isoxazole 3.1 20.3 Antimicrobial MIC = 8 µg/mL
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl) analog Sulfonamide, Dichlorophenyl 5.0 2.1 Antimycobacterial IC₅₀ = 1.5 µM

<sup>a</sup> Predicted using ChemAxon software. <sup>b</sup> Measured in PBS (pH 7.4).

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